

# spectroscopic comparison of 4-((tert-Butoxycarbonyl)amino)nicotinic acid and its precursors

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## Compound of Interest

Compound Name: 4-((tert-Butoxycarbonyl)amino)nicotinic acid

Cat. No.: B1322660

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## Spectroscopic Comparison: 4-((tert-Butoxycarbonyl)amino)nicotinic Acid and Its Precursors

A detailed analysis of **4-((tert-butoxycarbonyl)amino)nicotinic acid** and its synthetic precursors, 4-aminonicotinic acid and di-tert-butyl dicarbonate, reveals distinct spectroscopic signatures that are instrumental for researchers in confirming reaction success and purity of the final product. This guide provides a comparative overview of their nuclear magnetic resonance (NMR) and infrared (IR) spectra, alongside a detailed experimental protocol for the synthesis of the target compound.

## Introduction

**4-((tert-Butoxycarbonyl)amino)nicotinic acid** is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its preparation involves the protection of the amino group of 4-aminonicotinic acid using di-tert-butyl dicarbonate (Boc-anhydride). The successful transformation of the starting materials into the final product can be unequivocally monitored and confirmed through the careful analysis of their spectroscopic data. This guide presents a

side-by-side comparison of the key spectroscopic features of these three compounds, offering a practical reference for researchers in the field of medicinal chemistry and drug development.

## Spectroscopic Data Comparison

The following tables summarize the key  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectroscopic data for **4-((tert-butoxycarbonyl)amino)nicotinic acid** and its precursors.

Table 1:  $^1\text{H}$  NMR Spectral Data (ppm)

Compound	Aromatic Protons	Amine/Amide Proton	tert-Butyl Protons
4-Aminonicotinic Acid	8.5-8.7 (d), 8.0-8.2 (d), 6.7-6.9 (d)	5.5-6.5 (br s)	-
Di-tert-butyl Dicarboxylate	-	-	1.4-1.6 (s)
4-((tert-Butoxycarbonyl)amino)nicotinic Acid	9.0-9.2 (s), 8.6-8.8 (d), 8.2-8.4 (d)	9.5-10.0 (s)	1.5-1.7 (s)

Table 2:  $^{13}\text{C}$  NMR Spectral Data (ppm)

Compound	Aromatic Carbons	Carboxyl Carbon	Carbonyl Carbon (Boc)	tert-Butyl Carbons
4-Aminonicotinic Acid	155-158, 150-153, 140-143, 110-113, 108-111	168-172	-	-
Di-tert-butyl Dicarboxylate	-	-	150-153	80-83, 27-29
4-((tert-Butoxycarbonyl)amino)nicotinic Acid	152-155, 148-151, 145-148, 115-118, 112-115	165-168	152-155	81-84, 28-30

Table 3: IR Spectral Data (cm<sup>-1</sup>)

Compound	N-H Stretch	C=O Stretch (Carboxyl)	C=O Stretch (Amide/Anhydride)	O-H Stretch (Carboxyl)
4-Aminonicotinic Acid	3400-3200 (two bands)	1700-1680	-	3000-2500 (broad)
Di-tert-butyl Dicarboxylate	-	-	1810, 1760	-
4-((tert-Butoxycarbonyl)amino)nicotinic Acid	3400-3300	1710-1690	1730-1710	3000-2500 (broad)

## Experimental Protocols

### Synthesis of 4-((tert-Butoxycarbonyl)amino)nicotinic Acid

This protocol details the procedure for the Boc-protection of 4-aminonicotinic acid.

## Materials:

- 4-Aminonicotinic acid
- Di-tert-butyl dicarbonate ( $\text{Boc}_2\text{O}$ )
- Triethylamine ( $\text{Et}_3\text{N}$ )
- Dichloromethane (DCM)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Rotary evaporator
- Standard glassware for organic synthesis

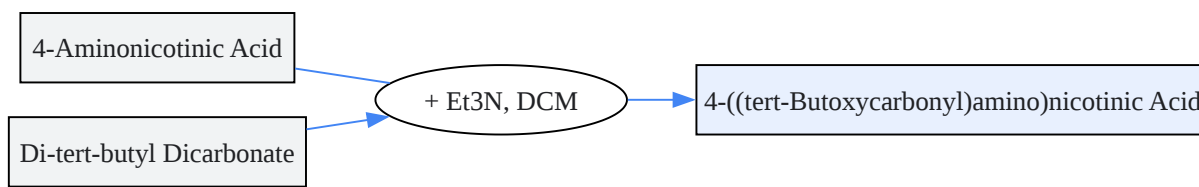
## Procedure:

- In a round-bottom flask, suspend 4-aminonicotinic acid (1.0 eq) in dichloromethane (DCM).
- Add triethylamine (1.2 eq) to the suspension and stir at room temperature until a clear solution is obtained.
- Cool the reaction mixture to 0 °C in an ice bath.
- Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the reaction mixture over 30 minutes.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.

- Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO<sub>3</sub> solution, and brine.
- Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure using a rotary evaporator.
- The crude product can be purified by recrystallization or column chromatography to yield **4-((tert-butoxycarbonyl)amino)nicotinic acid** as a white solid.

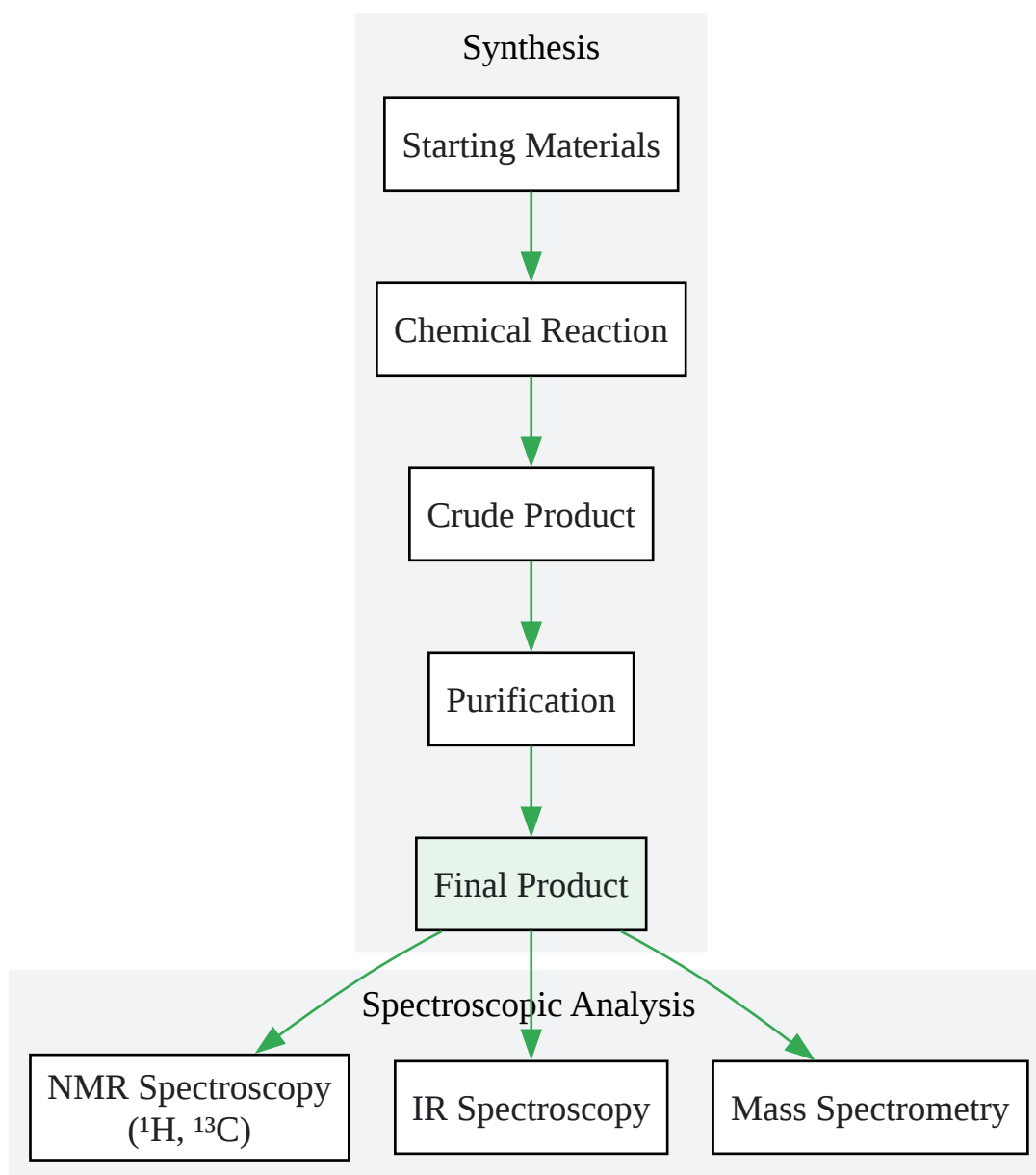
## Visualizations

The following diagrams illustrate the synthetic pathway and the general workflow for spectroscopic analysis.



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Caption: Synthetic route to **4-((tert-butoxycarbonyl)amino)nicotinic acid**.



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Caption: General workflow for spectroscopic analysis of synthesized compounds.

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